molecular formula C17H13NO4S2 B2937569 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 26203-83-8

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Numéro de catalogue: B2937569
Numéro CAS: 26203-83-8
Poids moléculaire: 359.41
Clé InChI: FAAGTJHTKMANHP-GXDHUFHOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a synthetic thiazolidinone derivative intended for research applications in medicinal chemistry and oncology. This compound features a core 5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl) structure coupled with a 3-phenylpropanoic acid moiety, a scaffold recognized in scientific literature for its potential bioactivity. Compounds within this structural class have been investigated primarily for their anticancer and apoptosis-inducing properties . Scientific studies on closely related analogs have demonstrated that these molecules can exhibit moderate to potent antiproliferative activity against human cancer cell lines, including leukemia, in a dose-dependent manner . The furan and thioxothiazolidinone rings are considered critical pharmacophores, with the electron-donating or withdrawing characteristics of substituents on the aryl ring playing a dominant role in modulating cytotoxic potency . Researchers can utilize this reagent as a key intermediate or precursor in the synthesis and exploration of novel small-molecule therapeutics targeting various cellular pathways. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Buyer assumes responsibility for confirming product identity and/or purity to ensure suitability for their specific research objectives.

Propriétés

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c19-15-14(10-12-7-4-8-22-12)24-17(23)18(15)13(16(20)21)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,20,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAGTJHTKMANHP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid typically involves a multi-step process:

    Formation of the Thioxothiazolidinone Core: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Furan Ring: The furan-2-ylmethylene group is introduced via a Knoevenagel condensation reaction between furan-2-carbaldehyde and the thioxothiazolidinone intermediate.

    Formation of the Phenylpropanoic Acid Moiety: The final step involves the coupling of the intermediate with a phenylpropanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch or Continuous Flow Processes: To enhance yield and purity.

    Use of Catalysts and Optimized Reaction Conditions: To reduce reaction times and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products:

    Oxidation Products: Furanones and other oxidized derivatives.

    Reduction Products: Thiazolidinones and reduced sulfur-containing compounds.

    Substitution Products: Various substituted phenyl derivatives depending on the substituents introduced.

Chemistry:

    Synthesis of Derivatives: Used as a starting material for synthesizing various biologically active derivatives.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

    Anti-inflammatory Agents: Studied for its potential to act as an anti-inflammatory compound.

    Cancer Research: Explored for its potential cytotoxic effects against cancer cells.

Industry:

    Pharmaceuticals: Potential use in the development of new drugs.

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

Mécanisme D'action

The mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit specific enzymes involved in microbial or cancer cell metabolism.

    Receptor Binding: Potential to bind to specific receptors, modulating biological pathways.

    Reactive Oxygen Species (ROS) Generation: May induce oxidative stress in target cells, leading to cell death.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

Rhodanine derivatives vary in their C5 arylidene substituents and N3 side chains, significantly altering their physicochemical and biological behaviors. Below is a comparative analysis of key analogs:

Table 1: Comparative Physicochemical Data of Rhodanine Derivatives
Compound Name & Structure Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity (if reported) Reference
(E)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid N/A N/A N/A N/A N/A
2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 72–86 254–265 IR: C=O (~1702 cm⁻¹), C=S (~1250 cm⁻¹); NMR: δ 7.54 (s, =C-H) Cytotoxic in leukemia cells (IC₅₀: 3–8 µM)
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13g) 67 90–92 IR: O-H (3279 cm⁻¹), C=N (1610 cm⁻¹); NMR: δ 8.29 (pyrazole-H) Not reported
(D,Z)-2-(5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (27) 85 70–75 [α]²⁵D: +166.83°; NMR: δ 7.32–7.41 (Ar-H) Enantiomer-specific activity (84% ee)
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4c) 83 263–265 IR: C-F (1122 cm⁻¹); NMR: δ 5.85 (chiral CH) Not reported
Key Observations:

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl-substituted furan derivative () demonstrated potent cytotoxicity in human leukemia cells (IC₅₀: 3–8 µM), highlighting the role of electron-withdrawing groups (e.g., Cl) in enhancing bioactivity .
  • Pyrazole-based analogs (e.g., 13g) with nitro groups showed moderate yields (67%) but lower melting points (90–92°C), suggesting reduced crystallinity compared to furan derivatives .

Stereochemical Influence :

  • Enantiomeric derivatives (e.g., D- and L-forms in –8) exhibited distinct optical rotations ([α]²⁵D: +60.77° to +166.83°), indicating enantiomer-specific interactions in biological systems .

Spectroscopic Trends :

  • IR spectra consistently showed C=O (1702–1716 cm⁻¹) and C=S (1230–1250 cm⁻¹) stretches across analogs .
  • NMR signals for the exocyclic =C-H proton appeared at δ 7.54–8.29, confirming the (E)-configuration in most cases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid?

  • Methodology : The compound is synthesized via Knoevenagel condensation between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and furan-2-carbaldehyde. Sodium acetate in glacial acetic acid under reflux (4–5 hours) is critical for achieving the (E)-configuration, followed by recrystallization from methanol or DMF-acetic acid mixtures .
  • Key Parameters : Reaction time (≥4 hours), molar ratios (1:1 aldehyde-to-thiazolidinone), and solvent polarity (acetic acid for protonation) influence yield and stereoselectivity .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • FT-IR : Confirms C=O (1700–1680 cm⁻¹), C=S (1250–1200 cm⁻¹), and furan C-O-C (∼1610 cm⁻¹) stretches .
  • 1H/13C NMR : Identifies the (E)-configuration via coupling constants (J = 12–16 Hz for vinylic protons) and chemical shifts for the thioxothiazolidinone core (δ 170–175 ppm for C=O) .
  • Melting Point : Used to assess purity (e.g., 122–124°C for analogous compounds) .

Advanced Research Questions

Q. How do substituents on the arylidene group (e.g., furan vs. phenyl) affect reactivity and bioactivity?

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, methoxy) on the arylidene moiety enhance electrophilicity, improving reactivity in Michael addition or nucleophilic substitution. Furan’s electron-rich nature may reduce conjugation stability compared to phenyl derivatives .
  • Case Study : Analogues with 3,5-difluorobenzylidene substituents exhibit higher melting points (156–160°C) and improved crystallinity, suggesting stronger intermolecular interactions .

Q. What strategies mitigate low yields in Knoevenagel condensations for this compound?

  • Optimization Approaches :

  • Catalyst Tuning : Use of triethylamine or DMF as co-solvents accelerates imine formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yields by 15–20% compared to conventional reflux .
    • Troubleshooting : Contamination by (Z)-isomers can be minimized via slow cooling and selective recrystallization .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Case Example : Discrepancies in 1H NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) may arise from solvent polarity or tautomerism. Cross-validation with NOESY (to confirm (E)-configuration) and HRMS (for molecular ion confirmation) is recommended .

Q. What computational methods predict the compound’s biological activity (e.g., enzyme inhibition)?

  • In Silico Tools :

  • Molecular Docking : Models interactions with PPAR-γ or α-glucosidase active sites (e.g., hydrogen bonding with thioxothiazolidinone’s sulfur) .
  • QSAR : Correlates substituent electronegativity with IC50 values for antidiabetic activity .

Q. How is stereochemical control achieved during synthesis?

  • Chiral Induction : Use of L/D-phenylalanine derivatives introduces asymmetry at the C3 position, as seen in analogues with [α]D²⁵ = −155.09° and 85% enantiomeric excess .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates (E)- and (Z)-isomers using hexane:isopropanol (95:5) .

Q. What degradation pathways occur under varying pH and temperature conditions?

  • Stability Studies :

  • Acidic Conditions : Thioxothiazolidinone ring undergoes hydrolysis to thiourea derivatives (confirmed by TLC and LC-MS) .
  • Thermal Stability : Decomposition above 200°C (TGA data) correlates with loss of furan and CO2 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.